Methyl 2,3-anhydro-5-O-trityl-alpha-d-ribofuranoside
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Overview
Description
Methyl 2,3-anhydro-5-O-trityl-alpha-d-ribofuranoside is a chemical compound with the molecular formula C25H24O4 and a molecular weight of 388.463 g/mol . It is a derivative of ribofuranoside, a type of sugar molecule, and is characterized by the presence of a trityl group at the 5-O position and an anhydro bridge between the 2 and 3 positions.
Preparation Methods
One common method involves the use of trityl chloride in the presence of a base to protect the 5-O position, followed by the formation of the anhydro bridge using a suitable dehydrating agent . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
Methyl 2,3-anhydro-5-O-trityl-alpha-d-ribofuranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the anhydro bridge back to hydroxyl groups.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,3-anhydro-5-O-trityl-alpha-d-ribofuranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex ribose derivatives.
Biology: The compound is studied for its potential role in biological processes involving ribose derivatives.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2,3-anhydro-5-O-trityl-alpha-d-ribofuranoside involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to other biologically active molecules, influencing various biochemical pathways. The trityl group provides stability and protection to the molecule, allowing it to participate in specific reactions without degradation .
Comparison with Similar Compounds
Methyl 2,3-anhydro-5-O-trityl-alpha-d-ribofuranoside can be compared with other ribofuranoside derivatives, such as:
Methyl 2,3-anhydro-5,6-O-cyclohexylidene-alpha-d-allofuranoside: This compound has a cyclohexylidene group instead of a trityl group, leading to different chemical properties and applications.
Methyl 2,3-anhydro-5-O-trityl-alpha-d-lyxofuranoside: This is a stereoisomer with different spatial arrangement of atoms, resulting in distinct reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which provides stability and reactivity suitable for various synthetic and research applications.
Properties
CAS No. |
17229-98-0 |
---|---|
Molecular Formula |
C25H24O4 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-methoxy-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C25H24O4/c1-26-24-23-22(29-23)21(28-24)17-27-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-24H,17H2,1H3 |
InChI Key |
IPTGADYNRWJWSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2C(O2)C(O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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